molecular formula C5H9ClF3NO B13889488 trans-4-(Trifluoromethyl)pyrrolidin-3-OL hcl

trans-4-(Trifluoromethyl)pyrrolidin-3-OL hcl

Cat. No.: B13889488
M. Wt: 191.58 g/mol
InChI Key: NWFHNUWKVPDWRO-MMALYQPHSA-N
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Description

rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Resolution of Racemic Mixture: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(methyl)pyrrolidin-3-ol hydrochloride, trans
  • rac-(3R,4S)-4-(ethyl)pyrrolidin-3-ol hydrochloride, trans
  • rac-(3R,4S)-4-(fluoromethyl)pyrrolidin-3-ol hydrochloride, trans

Uniqueness

rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-1-9-2-4(3)10;/h3-4,9-10H,1-2H2;1H/t3-,4-;/m0./s1

InChI Key

NWFHNUWKVPDWRO-MMALYQPHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)O)C(F)(F)F.Cl

Origin of Product

United States

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